N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
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Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, also known as BFPVT, is a novel compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Receptor Antagonist Development
One significant application involves its utilization in the development of receptor antagonists. For instance, compounds structurally related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, such as benzofuran-2-carboxamide ligands, have been synthesized and shown to be selective for sigma receptors. These novel ligands exhibit high affinity at the sigma-1 receptor, indicating potential therapeutic applications in neuropsychiatric disorders or cancer (Marriott et al., 2012)(Marriott et al., 2012).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of related compounds. For example, benzamide derivatives, including those with structures similar to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, have been developed for various applications, such as serotonin receptor agonists, highlighting the versatility of the core structure in medicinal chemistry (Sonda et al., 2003)(Sonda et al., 2003).
Antifatigue Effects
Additionally, benzamide derivatives have been investigated for their anti-fatigue effects, demonstrating the potential for these compounds to enhance physical endurance. This suggests that modifications of the N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide structure could lead to new therapeutic agents for treating fatigue-related conditions (Wu et al., 2014)(Wu et al., 2014).
Chemical Synthesis Techniques
The compound's relevance extends to chemical synthesis techniques, where it serves as a model for exploring new synthetic pathways. For instance, studies on regioselective synthesis and theoretical calculations of related benzofuran compounds provide insights into efficient synthesis methods and the prediction of chemical properties through computational tools (Sanad et al., 2021)(Sanad et al., 2021).
properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3/c24-23(25,26)18-7-5-16(6-8-18)21(29)27-14-15-9-11-28(12-10-15)22(30)20-13-17-3-1-2-4-19(17)31-20/h1-8,13,15H,9-12,14H2,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOLUKGGMRWITN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide |
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